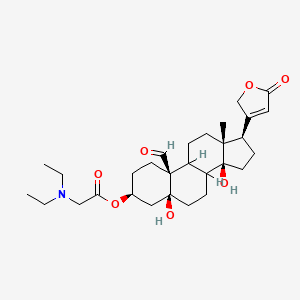

3-Diethylaminoacetyl strophantidin

Description

3-Diethylaminoacetyl strophantidin is a synthetic derivative of strophantidin, a cardiac glycoside (CG) naturally found in plants of the Strophanthus genus. Strophantidin itself is a genin (aglycone) lacking a carbohydrate moiety, which enhances its cell permeability compared to glycosylated CGs like ouabain . The addition of a diethylaminoacetyl group at the C3 position distinguishes 3-diethylaminoacetyl strophantidin from its parent compound.

Cardiac glycosides like strophantidin inhibit Na+/K+-ATPase (NKA), a critical ion transporter, leading to increased intracellular Ca²⁺ and subsequent effects on cell contraction and signaling. However, derivatives such as 3-diethylaminoacetyl strophantidin are hypothesized to exhibit modified pharmacological profiles due to structural changes at key binding sites .

Propriétés

Numéro CAS |

63979-66-8 |

|---|---|

Formule moléculaire |

C29H43NO7 |

Poids moléculaire |

517.7 g/mol |

Nom IUPAC |

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(diethylamino)acetate |

InChI |

InChI=1S/C29H43NO7/c1-4-30(5-2)16-25(33)37-20-6-11-27(18-31)22-7-10-26(3)21(19-14-24(32)36-17-19)9-13-29(26,35)23(22)8-12-28(27,34)15-20/h14,18,20-23,34-35H,4-13,15-17H2,1-3H3/t20-,21+,22?,23?,26+,27-,28-,29-/m0/s1 |

Clé InChI |

INBSTAZMSSCMKU-DLYQOUECSA-N |

SMILES isomérique |

CCN(CC)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |

SMILES canonique |

CCN(CC)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a steroidal backbone characteristic of strophanthidin, with a 19-oxocard-20(22)-enolide framework. The 3-hydroxy group of strophanthidin is esterified with a diethylaminoacetyl substituent, introducing a tertiary amine functionality. The molecular formula is C₂₉H₄₃NO₇ , with a molecular weight of 517.654 g/mol . Key structural attributes include:

- Steroid nucleus : A cyclopenta[a]phenanthrene system with hydroxyl groups at positions 5 and 14.

- Lactone ring : A 19-oxo-20(22)-enolide moiety contributing to cardiac glycoside activity.

- Substituent : The 3-position bears a 2-(diethylamino)acetate group, enhancing solubility and altering receptor interactions.

Physicochemical Characteristics

Data from experimental and computational studies reveal:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 517.654 g/mol | |

| Exact Mass | 517.304 Da | |

| PSA (Polar Surface Area) | 113.37 Ų | |

| LogP (Partition Coeff.) | 2.79 |

The relatively high LogP value indicates moderate lipophilicity, balanced by the polar diethylamino group.

Synthetic Strategies for 3-Diethylaminoacetyl Strophantidin

Retrosynthetic Analysis

The synthesis can be divided into two key segments:

- Strophanthidin Core : Sourced from natural cardiac glycosides (e.g., Strophanthus gratus) or via partial synthesis from digitoxigenin.

- Diethylaminoacetyl Ester : Introduced via esterification at the 3-hydroxy position.

Stepwise Preparation Protocol

Isolation of Strophanthidin

Strophanthidin is typically isolated from Strophanthus seeds through solvent extraction and chromatographic purification. Key steps include:

- Defatting seeds with petroleum ether.

- Methanol extraction under reflux.

- Fractional crystallization or HPLC to isolate strophanthidin.

Esterification with Diethylaminoacetyl Chloride

The critical synthetic step involves acylating the 3-hydroxy group of strophanthidin. A standard protocol adapted from nitrogenous steroid synthesis follows:

Reagents :

- Strophanthidin (1 equiv)

- Diethylaminoacetyl chloride (1.2 equiv)

- Anhydrous pyridine (base and solvent)

- Dichloromethane (reaction solvent)

Procedure :

- Dissolve strophanthidin (1.0 g, 2.1 mmol) in anhydrous dichloromethane (20 mL).

- Add diethylaminoacetyl chloride (0.32 g, 2.5 mmol) dropwise under nitrogen.

- Introduce pyridine (0.5 mL) to scavenge HCl.

- Reflux at 40°C for 12 hours.

- Quench with ice-water, extract with DCM, dry over Na₂SO₄.

- Purify via silica gel chromatography (ethyl acetate/methanol 9:1).

Yield : ~65–70% (based on analogous steroid esterifications).

Characterization

Analytical and Spectroscopic Validation

Challenges and Optimization Opportunities

Regioselectivity Concerns

The 3-hydroxy group is the most nucleophilic site in strophanthidin, but competing reactions at C5/C14 hydroxyls may occur. Mitigation strategies include:

Scalability Limitations

Current protocols are laboratory-scale. Industrial-scale production would require:

- Continuous flow reactors for esterification.

- Solvent recovery systems to reduce costs.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 3-diethylaminoacetyl strophantidin and related CGs:

Key Observations :

- Strophantidin vs. 3-Diethylaminoacetyl Strophantidin: The diethylaminoacetyl group replaces the hydroxyl at C3, likely increasing solubility and altering interactions with NKA’s hydrogen-bonding residues (e.g., Glu307, Tyr308) . This may enhance binding affinity, as seen in other C3-aminoalkyl derivatives .

- Ouabain : Glycosylation reduces cell permeability compared to strophantidin but increases NKA inhibition potency due to stronger interactions with the sugar-binding site .

- Proscillaridin A: A bufadienolide CG with distinct anti-cancer activity, showing stronger anti-proliferative effects than strophantidin in glioblastoma models .

Mechanistic and Pharmacological Differences

Na+/K+-ATPase Inhibition

- Strophantidin : Inhibits NKA by binding to the α-subunit (e.g., ATP1A2), but high concentrations fail to block overexpression-induced ER/PNS dilation, suggesting off-target effects .

- Proscillaridin A: Exhibits dual anti-proliferative and anti-migratory effects in cancer cells, surpassing strophantidin’s efficacy at lower concentrations (0.05 μM vs.

Toxicity Profiles

- Strophantidin’s high toxicity (LD₁₀₀ of 0.337 mg/kg in cats) is attributed to its potent NKA inhibition and cell permeability .

- 3-Diethylaminoacetyl strophantidin’s toxicity remains unquantified, but the addition of a bulky diethylaminoacetyl group may reduce acute toxicity by altering tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.